4-Methyl-N-(4-methyl-benzylidene)benzenesulfonamide
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Overview
Description
4-Methyl-N-(4-methyl-benzylidene)benzenesulfonamide is an organic compound with the molecular formula C15H15NO2S It is a derivative of benzenesulfonamide, characterized by the presence of a methyl group and a benzylidene group attached to the nitrogen atom
Preparation Methods
The synthesis of 4-Methyl-N-(4-methyl-benzylidene)benzenesulfonamide typically involves the condensation reaction between 4-methylbenzenesulfonamide and 4-methylbenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions. The general reaction scheme is as follows:
4-Methylbenzenesulfonamide+4-Methylbenzaldehyde→this compound
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of solvents and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
4-Methyl-N-(4-methyl-benzylidene)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, using reducing agents such as sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methyl-N-(4-methyl-benzylidene)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent.
Materials Science: This compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in research to understand the interactions of sulfonamide compounds with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(4-methyl-benzylidene)benzenesulfonamide involves its interaction with specific molecular targets. For example, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, which plays a role in tumor growth and survival under hypoxic conditions. The compound binds to the active site of the enzyme, preventing its normal function and leading to reduced tumor cell proliferation .
Comparison with Similar Compounds
Similar compounds to 4-Methyl-N-(4-methyl-benzylidene)benzenesulfonamide include other benzenesulfonamide derivatives such as:
4-Methylbenzenesulfonamide: Lacks the benzylidene group, making it less structurally complex.
N-(4-Methylbenzylidene)benzenesulfonamide: Similar structure but without the additional methyl group on the benzene ring.
4-Methyl-N-(4-nitro-benzylidene)benzenesulfonamide: Contains a nitro group, which can significantly alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(NE)-4-methyl-N-[(4-methylphenyl)methylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-12-3-7-14(8-4-12)11-16-19(17,18)15-9-5-13(2)6-10-15/h3-11H,1-2H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZQVKAFKQRFDG-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75159-10-3 |
Source
|
Record name | N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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